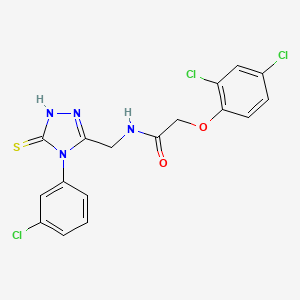
N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H13Cl3N4O2S and its molecular weight is 443.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that belongs to the class of thiazole and triazole derivatives. Its unique structural features, including a thioxo group and a triazole ring, suggest potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by:
- Thioxo group : Contributes to its reactivity and potential biological interactions.
- Triazole ring : Known for its role in various pharmacological activities.
- Chlorophenyl and dichlorophenoxy groups : These substitutions may influence the compound's lipophilicity and biological target interactions.
Anticancer Activity
Research indicates that compounds with similar structural features to this compound demonstrate notable anticancer properties. For instance:
- Compounds with thiazole and triazole moieties have shown significant anti-proliferative effects against various cancer cell lines. For example, derivatives with similar thioxo groups have been reported with IC50 values indicating effective inhibition of cell growth in tumor models .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 6.2 | HCT116 |
| Compound B | 27.3 | T47D |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Similar compounds have exhibited:
- Moderate to high activity against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have shown efficacy in disrupting microtubule dynamics, leading to apoptosis in cancer cells .
- Protein Interactions : Preliminary studies suggest that it may interact with proteins involved in cancer pathways or microbial resistance mechanisms through molecular docking studies.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Evren et al. (2019) : Developed thiazole derivatives that demonstrated strong selectivity against A549 lung adenocarcinoma cells. The structure–activity relationship (SAR) indicated that specific substitutions significantly enhance cytotoxicity .
- Activity Against Bacterial Strains : Research on 1,2,4-triazole derivatives showed promising results against various strains of bacteria, indicating potential applications in antimicrobial therapy .
属性
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O2S/c18-10-2-1-3-12(6-10)24-15(22-23-17(24)27)8-21-16(25)9-26-14-5-4-11(19)7-13(14)20/h1-7H,8-9H2,(H,21,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVTFMQZLYEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NNC2=S)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














